Methyl 4-acetamido-5-chloro-2-methoxybenzoate

概述

描述

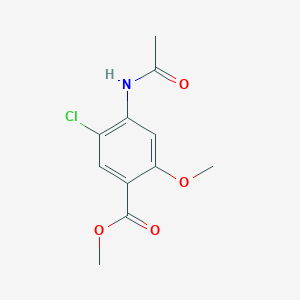

Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS: 4093-31-6) is a synthetic aromatic ester with the molecular formula C₁₁H₁₂ClNO₄ and a molecular weight of 257.67 g/mol [1]. The compound is non-chiral (ACHIRAL), lacks stereocenters, and is structurally characterized by substituents at the 2-, 4-, and 5-positions of the benzene ring: a methoxy group (-OCH₃) at position 2, an acetamido group (-NHCOCH₃) at position 4, and a chlorine atom at position 5 [12][12].

准备方法

Synthetic Routes and Reaction Conditions

The preparation of methyl 4-acetamido-5-chloro-2-methoxybenzoate typically involves the chlorination of methyl 4-acetamido-2-methoxybenzoate. The process includes dissolving methyl 4-acetamido-2-methoxybenzoate in N,N-dimethylformamide (DMF) and adding N-chlorosuccinimide. The reaction mixture is then subjected to heat insulation to obtain the crude product . This method is advantageous due to its high yield, low cost, and environmental friendliness.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of DMF as a solvent is preferred due to its ability to be recycled, which improves yield and reduces environmental impact .

化学反应分析

Types of Reactions

Methyl 4-acetamido-5-chloro-2-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

科学研究应用

Methyl 4-acetamido-5-chloro-2-methoxybenzoate is utilized in several scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: The compound is used in the production of various chemical products and materials.

作用机制

The mechanism of action of methyl 4-acetamido-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. For instance, as a derivative of metoclopramide, it may act on dopamine receptors, influencing neurotransmitter activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Key Properties:

- Melting Point : 153–156°C [10][5][10].

- Solubility: Moderately soluble in polar organic solvents (e.g., methanol, DMSO) but poorly soluble in water due to hydrophobic substituents [3].

- Applications : Primarily used as a pharmaceutical reference standard (e.g., USP Reference Standard 1440820) for quality control of drugs like metoclopramide, where it is identified as a process-related impurity [21][2][21].

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are compared below based on substituent patterns, physicochemical properties, and applications.

Table 1: Structural and Functional Analogs

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Melting Point (°C) | Key Differences vs. Target Compound | Applications/Notes |

|---|---|---|---|---|---|---|

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate (4093-31-6) | C₁₁H₁₂ClNO₄ | 257.67 | 2-OCH₃, 4-NHCOCH₃, 5-Cl | 153–156 | Reference compound | Metoclopramide impurity [21][21] |

| Methyl 4-acetamido-2-methoxybenzoate (Metoclopramide Related Compound D) | C₁₁H₁₃NO₄ | 235.23 | 2-OCH₃, 4-NHCOCH₃, 5-H (no Cl) | Not reported | Lacks Cl → Lower molecular weight, altered polarity | Metoclopramide impurity [21] |

| Methyl 4-amino-5-chloro-2-methoxybenzoate (20896-27-9) | C₉H₁₀ClNO₃ | 215.64 | 2-OCH₃, 4-NH₂ , 5-Cl | Not reported | NH₂ instead of NHCOCH₃ → Increased basicity, solubility in acidic media | Intermediate in drug synthesis [18] |

| Methyl 4-acetylbenzoate (3609-53-8) | C₁₀H₁₀O₃ | 178.19 | 2-OCH₃, 4-COCH₃ , 5-H | 81–90 | Acetyl (COCH₃) instead of acetamido (NHCOCH₃) → Reduced hydrogen bonding capacity | Organic synthesis intermediate [4] |

| Clebopride (C₁₉H₂₂ClN₃O₂) | C₁₉H₂₂ClN₃O₂ | 367.85 | Complex structure with piperidine moiety | Not reported | Pharmaceutical API with dopamine antagonist activity | Anti-emetic drug [16] |

Impact of Substituents on Properties

Chlorine Atom (5-Cl): The electron-withdrawing Cl increases molecular weight and influences lipophilicity (log P ~2.5), enhancing membrane permeability compared to non-chlorinated analogs (e.g., Metoclopramide Related Compound D) [12][12]. Chlorinated analogs typically exhibit higher melting points due to increased van der Waals interactions (e.g., 153–156°C vs. 81–90°C for non-chlorinated Methyl 4-acetylbenzoate) [5][5].

Acetamido Group (4-NHCOCH₃): Provides hydrogen-bonding capacity (2 H-bond acceptors, 1 H-bond donor), improving solubility in polar aprotic solvents (e.g., DMSO) compared to Methyl 4-amino-5-chloro-2-methoxybenzoate (only 1 H-bond donor) [18][18].

Methoxy Group (2-OCH₃) :

- Enhances steric hindrance, reducing reactivity at the benzene ring’s ortho position.

Pharmacological and Regulatory Considerations

- Purity Standards: The target compound is specified in pharmacopeial standards (USP, EP) for HPLC/UV testing, with chromatographic purity ≥98% [2][2]. Non-compliance with impurity limits (e.g., ≥0.1% in APIs) can impact drug safety [21].

- Toxicity Profile: Classified as a Xi irritant (skin, eyes, respiratory tract) [10][10].

生物活性

Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS No. 4093-31-6) is a compound of significant interest in medicinal chemistry, particularly due to its relationship with metoclopramide, a dopamine D2 receptor antagonist. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₁₂ClN₁O₄

- Molecular Weight : 257.67 g/mol

- Appearance : White to light beige crystalline powder

- Synonyms : Metoclopramide EP Impurity B, Metoclopramide Related Compound B

This compound primarily acts as a dopamine D2 receptor antagonist . This interaction influences neurotransmitter activity, particularly in the central nervous system (CNS), which is crucial for its antiemetic effects. Additionally, it exhibits partial agonism at serotonin 5-HT4 receptors, contributing to its gastrointestinal motility-enhancing properties .

Pharmacological Effects

- Dopamine Receptor Interaction : The compound's structure allows it to bind effectively to dopamine receptors, modulating their activity. This property is similar to metoclopramide, making it relevant in treating conditions like nausea and gastroparesis.

- Serotonin Receptor Modulation : By acting on 5-HT4 receptors, it enhances gastrointestinal motility, which can be beneficial in treating functional dyspepsia and other gastrointestinal disorders .

- Topoisomerase II Inhibition : Research indicates that derivatives of this compound may inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This suggests potential applications in cancer therapy .

Study on Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly in breast cancer and leukemia models. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways involved in cell survival .

Evaluation of Neuroprotective Effects

Another research effort focused on the neuroprotective properties of this compound in models of neurodegeneration. It was found that this compound could reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for disorders like Parkinson's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| Methyl 4-acetamido-2-methoxybenzoate | Dopamine receptor antagonist | Similar antiemetic effects |

| Methyl 4-amino-2-methoxybenzoate | Serotonin receptor agonist | Enhanced gastrointestinal motility |

| 4-Amino-5-chloro-2-methoxybenzoic acid | Topoisomerase II inhibitor | Potential anticancer activity |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 4-acetamido-5-chloro-2-methoxybenzoate, and how do they influence experimental design?

Methodological Answer: The compound (CAS 4093-31-6) has a molecular formula C₁₁H₁₂ClNO₄ and molecular weight 257.66–257.67 g/mol . Key properties include:

- Melting Point : 153–156°C (minor variations across sources may arise from purity or measurement techniques) .

- Storage : Stable at +20°C in airtight containers, avoiding moisture and oxidizers .

- Solubility : Limited aqueous solubility; use polar aprotic solvents (e.g., DMSO, acetonitrile) for dissolution .

Experimental Design Considerations :

- Use differential scanning calorimetry (DSC) to verify melting points and detect polymorphic forms.

- For reactions involving acidic/basic conditions, assess stability via TLC or HPLC due to potential hydrolysis of the acetamido or ester groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Refer to the Material Safety Data Sheet (MSDS) for hazard mitigation :

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation of dust .

- Spill Management : Avoid dry sweeping; use wet wipes or HEPA-filter vacuums to prevent aerosolization .

- Waste Disposal : Classify as non-hazardous waste per local regulations, but confirm via toxicity screening (e.g., zebrafish embryo assay) for novel applications .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points) for this compound?

Methodological Answer: Discrepancies (e.g., 153–155°C vs. 153–156°C) may arise from:

- Purity : Use HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to verify purity ≥98% .

- Crystallinity : Characterize polymorphs via X-ray diffraction (XRD) or DSC .

- Hydration/Solvation : Perform Karl Fischer titration to rule out moisture content .

Recommendation : Cross-validate data using orthogonal methods (e.g., NMR for structural confirmation alongside DSC) .

Q. What advanced analytical techniques are recommended for impurity profiling of this compound in pharmaceutical research?

Methodological Answer: As a metoclopramide impurity , use:

- HPLC-UV/MS :

- Limit Tests : Follow USP/EP guidelines for threshold limits (e.g., ≤0.1% for related substances) .

Case Study : Spurious peaks in chromatograms may indicate residual solvents (e.g., methanol); use GC-MS headspace analysis for trace detection .

Q. How does the substitution pattern of this compound influence its reactivity compared to structural analogs?

Methodological Answer: The acetamido , chloro , and methoxy groups dictate reactivity:

- Chloro Group : Participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) but requires activation via electron-withdrawing groups .

- Methoxy Group : Enhances electron density, directing electrophilic substitution to the para position .

Comparative Reactivity :

- Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate : The hydroxyl group increases hydrogen-bonding potential, altering solubility and catalytic activity in coupling reactions .

- Methyl 5-chloro-2-fluoro-4-iodobenzoate : Halogen diversity enables sequential cross-coupling (e.g., Suzuki-Miyaura) .

Experimental Strategy : Use DFT calculations to predict reactive sites or conduct competitive reaction studies with analogs .

Q. What methodological challenges arise when using this compound as a reference standard in regulatory-quality impurity profiling?

Methodological Answer: Challenges include:

- Traceability : Source USP/EP-certified reference standards to ensure regulatory compliance .

- Degradation : Monitor stability under stress conditions (heat, light, humidity) via accelerated stability studies .

- Quantification : Calibrate UV response factors against a primary standard; account for batch-to-batch variability .

Validation : Perform inter-laboratory cross-validation using spiked samples to confirm reproducibility (RSD <2%) .

属性

IUPAC Name |

methyl 4-acetamido-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEXNQRVYGYGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057740 | |

| Record name | Methyl 4-acetamido-5-chloro-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4093-31-6 | |

| Record name | Methyl 4-acetamido-5-chloro-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-acetamido-5-chloro-2-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-acetamido-5-chloro-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-acetamido-5-chloro-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-ACETAMIDO-5-CHLORO-2-METHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D7Z5O4UXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。